N-(2-methoxyethyl)-3-oxobutanamide
Description
N-(2-Methoxyethyl)-3-oxobutanamide is a β-ketoamide derivative characterized by a 3-oxobutanamide backbone substituted with a 2-methoxyethyl group. These analogs are pivotal in organic synthesis, particularly in pigment production and bioactive molecule development .
Properties
CAS No. |
56543-89-6 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3-oxobutanamide |
InChI |
InChI=1S/C7H13NO3/c1-6(9)5-7(10)8-3-4-11-2/h3-5H2,1-2H3,(H,8,10) |
InChI Key |
LVVPRHPICZJZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NCCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their substituents:
Key Structural Insights :
- Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., 4-nitrophenyl) are primarily used in industrial dye synthesis due to their chromophoric properties . In contrast, alkyl-substituted analogs like this compound may exhibit enhanced solubility in aqueous or polar environments, making them suitable for pharmaceutical applications.
- Electronic Effects : The electron-withdrawing nitro group in N-(4-nitrophenyl)-3-oxobutanamide stabilizes the β-ketoamide moiety, facilitating coupling reactions in pigment synthesis . The 2-methoxyethyl group, being electron-donating, could alter reactivity in nucleophilic or electrophilic processes.
Example Reaction :
Ethyl acetoacetate + 2-Methoxyethylamine → this compound (via acid catalysis)
Physicochemical Properties
- Solubility: Aryl-substituted derivatives (e.g., N-(4-nitrophenyl)-3-oxobutanamide) are poorly water-soluble due to hydrophobic aryl groups . The 2-methoxyethyl group in this compound likely increases polarity, improving solubility in ethanol or DMSO.
- Thermal Stability : β-Ketoamides generally exhibit moderate thermal stability (decomposition >150°C), with aryl derivatives having higher melting points (e.g., N-(4-nitrophenyl)-3-oxobutanamide melts at ~200°C) compared to alkyl analogs .
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